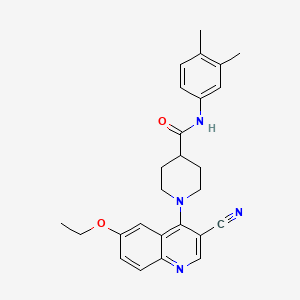
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H28N4O2 and its molecular weight is 428.536. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant findings in various studies.
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 342.36 g/mol
- CAS Number : 1226455-60-2
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. The process may include the formation of the quinoline ring, followed by the introduction of the piperidine moiety and subsequent functionalization to achieve the desired carboxamide structure.
Antiviral Activity
Several studies have investigated the antiviral properties of quinoline derivatives, including compounds similar to This compound . For instance, derivatives of piperidine have shown activity against various viruses:
- HIV : Research indicates that piperidine derivatives exhibit moderate to significant antiviral activity against HIV strains, with some compounds demonstrating IC50 values in the low micromolar range .
- Herpes Simplex Virus (HSV) : Certain derivatives have been reported to provide protection against HSV infections, indicating a potential therapeutic application .
Antibacterial and Antifungal Activity
In addition to antiviral properties, the compound's structural analogs have been evaluated for antibacterial and antifungal activities:
- Bacterial Strains : Compounds derived from similar frameworks have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 15.6 µg/mL to 62.5 µg/mL .
- Fungal Strains : The activity against fungal strains has been less pronounced, with higher MICs observed for most tested compounds .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The half-maximal inhibitory concentration (IC50) values for cytotoxicity against non-cancerous cell lines (e.g., HaCaT) provide insight into the therapeutic window of these compounds. For example:
| Compound | IC50 (µM) | MIC (µg/mL) | Selectivity Index (SI) |
|---|---|---|---|
| 1 | 92 | 15.6 | >12.5 |
| 2 | 54 | 62.5 | >10 |
A higher selectivity index indicates a favorable safety profile, suggesting that these compounds can inhibit pathogen growth without significantly affecting host cells .
Case Study 1: Antiviral Screening
A study conducted on a series of piperidine derivatives found that modifications in their chemical structure could enhance their antiviral activity against HIV and other viruses. The presence of specific functional groups was correlated with increased potency, highlighting the importance of structure-activity relationships in drug design .
Case Study 2: Antibacterial Efficacy
Another research project focused on evaluating the antibacterial efficacy of quinoline derivatives against clinical isolates of Staphylococcus aureus. The study revealed that certain modifications led to significant reductions in bacterial growth, suggesting potential applications in treating resistant infections .
Propiedades
IUPAC Name |
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-4-32-22-7-8-24-23(14-22)25(20(15-27)16-28-24)30-11-9-19(10-12-30)26(31)29-21-6-5-17(2)18(3)13-21/h5-8,13-14,16,19H,4,9-12H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAADGSSMFBDNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













